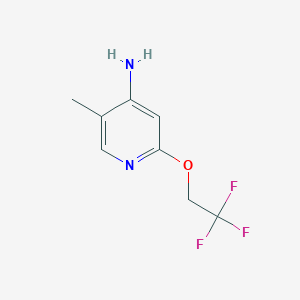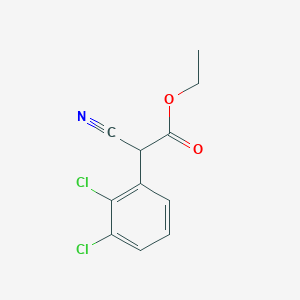
Methyl 5-(4-Tert-butylphenyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-Tert-butylphenyl)nicotinate is an organic compound with the molecular formula C17H19NO2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the nicotinic acid ring is substituted with a 4-tert-butylphenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Tert-butylphenyl)nicotinate typically involves the esterification of 5-(4-Tert-butylphenyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification: 5-(4-Tert-butylphenyl)nicotinic acid is reacted with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(4-Tert-butylphenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst. Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific oxidizing agent and reaction conditions.
Reduction: The primary products are alcohols or other reduced forms of the ester group.
Substitution: The products vary based on the substituent introduced to the aromatic ring, leading to a wide range of substituted derivatives.
Applications De Recherche Scientifique
Methyl 5-(4-Tert-butylphenyl)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties. It may be incorporated into polymers or other materials to enhance their performance.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent or its interactions with biological molecules.
Industrial Applications: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-Tert-butylphenyl)nicotinate depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling.
Comparaison Avec Des Composés Similaires
Methyl 5-(4-Tert-butylphenyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the 4-tert-butylphenyl group and is used primarily as a vasodilator in topical formulations.
Ethyl 5-(4-Tert-butylphenyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and applications.
Methyl 5-(4-Methylphenyl)nicotinate: Contains a 4-methylphenyl group instead of a 4-tert-butylphenyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
methyl 5-(4-tert-butylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)15-7-5-12(6-8-15)13-9-14(11-18-10-13)16(19)20-4/h5-11H,1-4H3 |
Clé InChI |
JQZUHYUKGVBFCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)


![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)


